molecular formula C13H17ClF3NO2S B14453984 Octyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 72939-78-7

Octyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B14453984
CAS No.: 72939-78-7
M. Wt: 343.79 g/mol
InChI Key: DIALALGTQQTWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of octyl alcohol with 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding ester. The reaction conditions generally include refluxing the mixture in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Octyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Octyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Octyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of both the thiazole ring and the octyl ester group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

72939-78-7

Molecular Formula

C13H17ClF3NO2S

Molecular Weight

343.79 g/mol

IUPAC Name

octyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H17ClF3NO2S/c1-2-3-4-5-6-7-8-20-11(19)9-10(13(15,16)17)18-12(14)21-9/h2-8H2,1H3

InChI Key

DIALALGTQQTWFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(N=C(S1)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.